4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid
Description
4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid is a benzoic acid derivative characterized by a 2-ethoxy substituent at position 2 and a 2-anilino-2-oxoethyl group at position 2. This compound is structurally related to repaglinide, a non-sulfonylurea insulin secretagogue used in type 2 diabetes treatment . Its synthesis typically involves coupling reactions between substituted anilines and ethoxybenzoic acid precursors, though specific protocols are proprietary .
Properties
CAS No. |
646054-49-1 |
|---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
4-(2-anilino-2-oxoethyl)-2-ethoxybenzoic acid |
InChI |
InChI=1S/C17H17NO4/c1-2-22-15-10-12(8-9-14(15)17(20)21)11-16(19)18-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
RMUVRLPIGYWCOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid typically involves the reaction of 4-ethoxybenzoic acid with an appropriate aniline derivative under specific conditions. One common method involves the use of ethyl 4-(2-anilino-2-oxoethyl)benzoate as an intermediate . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of 4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the anilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with proteins, while the oxoethyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares substituents, key properties, and applications of 4-(2-anilino-2-oxoethyl)-2-ethoxybenzoic acid with analogous compounds:
Crystallography and Hydrogen Bonding
- 2-Amino-4-chlorobenzoic Acid: Forms centrosymmetric dimers via O–H⋯O hydrogen bonds, influencing crystal packing and solubility . The target compound may exhibit similar intermolecular interactions, though steric effects from the ethoxy group could alter packing efficiency.
Biological Activity
4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid, a compound with notable structural features, has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including case studies, research findings, and a comparative analysis of related compounds.
Chemical Structure and Properties
The molecular formula of 4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid is C16H17N1O3, with a molecular weight of 285.31 g/mol. The compound features an ethoxy group and an anilino moiety linked to a benzoic acid structure, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antibacterial and antifungal properties.
- Anticancer Potential : Some derivatives of similar structures have shown cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various derivatives, including 4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid, found that certain modifications enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were significantly lower than those for standard antibiotics.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid | 32 | 64 |
| Standard Antibiotic (e.g., Penicillin) | 16 | 32 |
Anticancer Activity
Research conducted on the cytotoxic effects of 4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid against human cancer cell lines demonstrated promising results. The compound exhibited IC50 values in the micromolar range for several cancer types, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
The biological activity of 4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It might induce oxidative stress in target cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound could affect various signaling pathways associated with inflammation and tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
